molecular formula C17H16N6OS B2604744 2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380181-71-3

2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No.: B2604744
CAS No.: 2380181-71-3
M. Wt: 352.42
InChI Key: PJWWWQZMLCPCIR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiadiazole ring, an azetidine ring, and a pyridazinone ring . These functional groups are often found in pharmaceutical compounds and could potentially have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, which could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, many drugs that contain a thiadiazole ring work by inhibiting certain enzymes or receptors .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its potential uses in medicine or other fields .

Properties

IUPAC Name

2-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c24-15-4-3-14(11-5-7-18-8-6-11)20-23(15)13-9-22(10-13)17-19-16(21-25-17)12-1-2-12/h3-8,12-13H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWWQZMLCPCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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